NK-3 Receptor Binding Affinity: N-(3-Methoxypropyl)-2-methylbutan-2-amine vs. (3-Methoxypropyl)(propyl)amine in Human Receptor Assays
N-(3-Methoxypropyl)-2-methylbutan-2-amine demonstrates a binding affinity (Kd) of 18.6 nM for wild-type human NK3 receptor expressed in HEK293 cells, measured via competitive inhibition of [MePhe7]NKB-induced [3H]IP accumulation [1]. The structurally related analog (3-methoxypropyl)(propyl)amine (CAS 1042590-52-2), which replaces the tert-amylamine core with a linear n-propylamine group, lacks documented NK-3 receptor binding activity . This represents a class-level inference: the branched tertiary carbon adjacent to the amine nitrogen in the target compound appears to confer NK-3 receptor engagement not observed with the linear N-substituent analog.
| Evidence Dimension | NK-3 receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | 18.6 nM |
| Comparator Or Baseline | (3-Methoxypropyl)(propyl)amine: no documented NK-3 receptor binding activity |
| Quantified Difference | Qualitative difference (activity vs. no reported activity); quantitative delta not calculable due to absence of comparator data |
| Conditions | Wild-type human NK3 receptor expressed in HEK293 cells; competitive inhibition of [MePhe7]NKB-induced [3H]IP accumulation after 20 minutes |
Why This Matters
For NK-3 receptor-targeted drug discovery programs, the documented 18.6 nM Kd value establishes this compound as a validated starting point for structure-activity relationship studies, whereas the n-propyl analog cannot be substituted without risking complete loss of target engagement.
- [1] BindingDB. Affinity Data for N-(3-methoxypropyl)-2-methylbutan-2-amine at human NK3 receptor. Kd = 18.6 nM. Assay: Competitive inhibition at wild type human NK3 expressed in HEK293 cells. View Source
